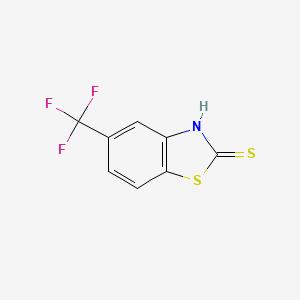

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRUWESABPZMRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350684 | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23420-87-3 | |

| Record name | 5-(Trifluoromethyl)-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23420-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is achieved through a well-established route for 2-mercaptobenzothiazole derivatives: the cyclization of an ortho-aminothiophenol with carbon disulfide. In this case, the key starting material is 2-amino-5-(trifluoromethyl)benzenethiol.

The reaction proceeds via a nucleophilic attack of the amino group on the carbon of carbon disulfide, followed by an intramolecular cyclization involving the thiol group, leading to the formation of the benzothiazole ring system. This method is a reliable and widely used approach for the preparation of this class of compounds.

Reaction Scheme:

Technical Guide to the Predicted Spectroscopic Data of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed summary of the predicted spectroscopic characteristics of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. Due to a lack of comprehensive, publicly available experimental data for this specific molecule, this document presents an in-depth analysis based on the known spectroscopic properties of structurally related compounds, including substituted benzothiazoles and trifluoromethylated aromatic systems. This guide offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity. Detailed, generalized experimental protocols for these analytical techniques are also provided. A workflow for the spectroscopic analysis of a novel compound is illustrated using a Graphviz diagram.

Predicted Spectroscopic Data Analysis

The following data represents predicted values for this compound, derived from the analysis of analogous compounds. These predictions are intended to serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below. It is important to note that this compound can exist in two tautomeric forms: the thiol and the thione. The thione form is generally favored in the solid state and in solution for related compounds. The predicted data reflects this equilibrium.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constant (J) Hz |

| ~13.5 - 14.5 | Broad Singlet | N-H (Thione) | - |

| ~7.8 - 8.0 | Singlet (or d) | H-4 | ⁴J(H-F) ≈ 1-2 Hz |

| ~7.6 - 7.8 | Doublet | H-6 | ³J(H-H) ≈ 8-9 Hz |

| ~7.4 - 7.6 | Doublet | H-7 | ³J(H-H) ≈ 8-9 Hz |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Predicted Coupling Constant (J) Hz |

| ~190 - 195 | C=S (Thione) | - |

| ~150 - 155 | C-3a | - |

| ~135 - 140 | C-7a | - |

| ~128 - 132 (quartet) | C-5 | ¹J(C-F) ≈ 270-275 Hz |

| ~123 - 127 (quartet) | C F₃ | ²J(C-F) ≈ 30-35 Hz |

| ~120 - 124 (quartet) | C-4 | ³J(C-F) ≈ 3-5 Hz |

| ~118 - 122 | C-6 | - |

| ~110 - 115 | C-7 | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are listed below.

Table 4: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 3000 | Medium | N-H stretch (Thione tautomer) |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~1600 - 1610 | Medium | C=N stretch |

| ~1500 - 1580 | Medium | Aromatic C=C stretches |

| ~1300 - 1350 | Strong | C-N stretch |

| ~1250 - 1300 | Strong | C=S stretch (Thione) |

| ~1100 - 1200 | Very Strong | Symmetric & Asymmetric C-F stretches |

| ~700 - 750 | Strong | C-S stretch |

Sample Preparation: KBr pellet or thin solid film[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₄F₃NS₂), the predicted molecular weight is approximately 251.29 g/mol .

Table 5: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Interpretation |

| ~251 | Molecular ion [M]⁺ |

| ~218 | [M - SH]⁺ or [M - S - H]⁺ |

| ~182 | [M - CF₃]⁺ |

| ~135 | Benzothiazole fragment |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)[6][7][8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid heterocyclic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[9]

-

Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.

-

Data Acquisition: Insert the sample into the NMR spectrometer.[11]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Acquire the spectrum using standard pulse sequences. For ¹⁹F NMR, an external reference like CFCl₃ or an internal standard such as hexafluorobenzene may be used.[12][13]

IR Spectroscopy (Solid Sample)

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.[4]

-

Place the mixture into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Thin Film Method: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Drop the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[3]

-

Place the plate in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[14]

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Instrumentation: Utilize a liquid chromatography system coupled to a mass spectrometer (LC-MS) with an appropriate ionization source (e.g., ESI or APCI).[6][7]

-

Chromatography: Inject the sample into the LC system. Separation may be performed on a C18 column with a gradient elution of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to ensure detection of all relevant ions.[7]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: Generalized workflow for the spectroscopic analysis of a novel compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. inchemistry.acs.org [inchemistry.acs.org]

- 12. azom.com [azom.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the benzothiazole scaffold can profoundly influence its physicochemical properties and biological activity, often enhancing metabolic stability and potency. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization based on analogous compounds, and a review of the potential anticancer activities associated with this class of molecules.

Core Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly available literature. The following table summarizes its predicted and known properties, with data for the parent compound, 2-mercaptobenzothiazole, provided for comparison.

| Property | This compound (Predicted/Analogous Data) | 2-Mercaptobenzothiazole (CAS 149-30-4)[1] |

| Molecular Formula | C₈H₄F₃NS₂ | C₇H₅NS₂ |

| Molecular Weight | 235.25 g/mol | 167.24 g/mol |

| Appearance | Expected to be a pale yellow or off-white solid | White to pale yellow crystalline powder |

| Melting Point | Not available. | 177–181 °C |

| Boiling Point | Not available. | Decomposes above 260 °C |

| Solubility | Predicted to be soluble in organic solvents like DMSO, acetone, and ethanol; poorly soluble in water. | Soluble in acetone, ethanol, and aqueous bases; slightly soluble in ether and benzene; insoluble in water. |

| pKa | Not available. The thiol group is expected to be acidic. | ~7.0 (for the thiol proton) |

Synthesis and Characterization: Experimental Protocols

Synthesis of this compound

This synthesis involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with carbon disulfide.

Materials:

-

2-Amino-4-(trifluoromethyl)thiophenol

-

Carbon disulfide (CS₂)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)thiophenol in ethanol.

-

Addition of Base and Carbon Disulfide: To the stirred solution, add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide dissolved in a minimal amount of water. After the base has dissolved, slowly add a slight excess of carbon disulfide at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Figure 1: Proposed synthetic workflow for this compound.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the thiol proton (or N-H proton in the thione tautomer) is also anticipated, which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the CF₃ group.[5][6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups[7][8][9][10]:

-

N-H stretch: (if in thione form) around 3400-3200 cm⁻¹

-

C=S stretch: around 1200-1050 cm⁻¹

-

C-F stretch: strong absorptions in the region of 1350-1100 cm⁻¹

-

Aromatic C-H and C=C stretches: in their respective characteristic regions.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition (C₈H₄F₃NS₂).

Biological Activity and Potential Applications in Drug Development

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[11][12][13]. The introduction of a trifluoromethyl group can enhance the anticancer potential of these molecules.[14][15][16]

Anticancer Activity

Numerous studies have demonstrated the potent in vitro anticancer activity of trifluoromethyl-substituted benzothiazole derivatives against a variety of human cancer cell lines.[14][15][17] For instance, certain benzothiazole derivatives bearing a trifluoromethyl group have shown significant growth inhibitory effects against breast, colon, and lung cancer cell lines.[14][16] While specific data for this compound is not available, its structural similarity to other active compounds suggests it is a promising candidate for anticancer drug development.

Table 2: Anticancer Activity of Selected Trifluoromethyl-Containing Benzothiazole Derivatives

| Compound Class | Cancer Cell Lines Tested | Reported Activity (IC₅₀/GI₅₀) | Reference |

| Thiazolo[4,5-d]pyrimidine derivatives | Leukemia, Colon, Melanoma, Renal, Breast cancer | Growth inhibition observed, with some compounds showing high potency. | [15] |

| Picolinamide benzothiazole derivatives | Renal cancer | GI₅₀ values in the micromolar range. | [14][16] |

| 2-Thioether-benzothiazole derivatives | - | Inhibition of c-Jun N-terminal kinase (JNK). | [12] |

Proposed Mechanism of Action

The precise mechanism of action for many benzothiazole derivatives is still under investigation and can vary depending on the specific substitutions. However, some proposed mechanisms for their anticancer effects include:

-

Enzyme Inhibition: Benzothiazoles have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases (e.g., JNK) and carbonic anhydrases.[11][12]

-

Induction of Apoptosis: Some derivatives have been found to induce programmed cell death (apoptosis) in cancer cells.[14]

-

Interaction with DNA: Certain benzothiazole compounds may exert their cytotoxic effects by interacting with DNA, potentially through intercalation or by causing DNA damage.

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While specific experimental data for this compound is currently scarce, the known properties of related benzothiazole derivatives provide a strong rationale for its further investigation. The synthetic and characterization protocols outlined in this guide offer a practical framework for researchers to produce and validate this compound. Future studies should focus on elucidating its precise physical and chemical properties, optimizing its synthesis, and conducting comprehensive biological evaluations to determine its therapeutic potential and mechanism of action.

References

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. rsc.org [rsc.org]

- 6. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide on 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or dedicated experimental data for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol. This suggests that the compound may not be well-characterized or widely reported. This guide, therefore, provides a comprehensive overview based on the established chemistry and biology of closely related benzothiazole-2-thiol derivatives to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound could not be located, several structurally related compounds are well-documented. These analogs provide a basis for predicting the properties of the target molecule.

Table 1: CAS Numbers of Structurally Related Benzothiazole Derivatives

| Compound Name | CAS Number |

| 1,3-Benzothiazole-2-thiol | 149-30-4 |

| 5-Chloro-1,3-benzothiazole-2-thiol | 5331-91-9 |

| 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | 17754-05-1 |

| 2-Fluoro-5-(trifluoromethyl)benzenethiol | 304901-48-2 |

The physicochemical properties of this compound can be extrapolated from the known properties of benzothiazole-2-thiol and its derivatives. The introduction of a trifluoromethyl group is expected to increase its lipophilicity and electron-withdrawing character.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₄F₃NS₂ | Based on chemical structure |

| Molecular Weight | ~235.25 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for benzothiazole-2-thiols |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, acetone) | General solubility of benzothiazole derivatives |

| Acidity (pKa) | Expected to be a weak acid | Thiol group proton is acidic |

Synthesis and Experimental Protocols

The synthesis of this compound can be plausibly achieved through established methods for preparing substituted benzothiazole-2-thiols. A common and effective route involves the reaction of a corresponding substituted aniline with carbon disulfide.[1]

Proposed Synthetic Pathway

The most probable synthetic route would involve the reaction of 4-amino-3-(trifluoromethyl)benzenethiol with carbon disulfide. However, a more common starting material would be the corresponding aniline. A well-established method is the reaction of an o-haloaniline with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] An alternative is the reaction of a substituted aniline with carbon disulfide and sulfur at elevated temperatures and pressures. A general, adaptable protocol based on the reaction of a substituted aniline is presented below.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common methods for synthesizing benzothiazole-2-thiols and should be adapted and optimized for the specific target molecule.

Objective: To synthesize this compound.

Materials:

-

4-(Trifluoromethyl)aniline

-

Carbon disulfide (CS₂)

-

Sulfur (S)

-

Solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide)

-

Base (e.g., sodium hydroxide, optional)

-

Hydrochloric acid (for acidification)

-

High-pressure autoclave reactor

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, combine 4-(Trifluoromethyl)aniline, carbon disulfide, and sulfur in an appropriate molar ratio (e.g., 1:2:2). A high-boiling point solvent such as N-methyl-2-pyrrolidone can be used.

-

Reaction: Seal the autoclave and heat the mixture to a temperature in the range of 200-250°C. The reaction is typically carried out under elevated pressure for several hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then treated with an aqueous solution of a base (e.g., sodium hydroxide) to dissolve the product as its thiolate salt.

-

Purification: The basic solution is filtered to remove any insoluble impurities. The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

-

Isolation and Characterization: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Significance and Potential Applications

Benzothiazole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[2][3] The introduction of a trifluoromethyl group can often enhance the metabolic stability and cell permeability of a drug molecule, potentially improving its pharmacokinetic profile.

Extrapolated Biological Activities

Based on the known activities of related compounds, this compound could be investigated for the following biological effects:

-

Anticancer Activity: Many 2-substituted benzothiazoles have demonstrated potent anticancer properties.[4] The trifluoromethyl group is a common substituent in many modern anticancer drugs.

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a key component of many antimicrobial and antifungal agents.[5]

-

Enzyme Inhibition: 2-Mercaptobenzothiazole derivatives have been identified as inhibitors of various enzymes, including monoamine oxidase and c-Jun N-terminal kinases.

Table 3: Summary of Biological Activities of Related Benzothiazole Derivatives

| Compound Class | Biological Activity | Reference |

| 2-Aryl benzothiazoles | Anticancer, Amyloid imaging agents | |

| Fluoro-substituted benzothiazoles | Anticancer, Antimicrobial | [5][6] |

| 2-Mercaptobenzothiazole derivatives | Anticancer, Antimicrobial, Anti-inflammatory | [7] |

| Trifluoromethyl-containing heterocycles | Enhanced metabolic stability, various biological activities | [8] |

Potential Signaling Pathway Involvement

Given the known anticancer activity of many benzothiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Summary and Future Outlook

While this compound is not a widely documented compound, its chemical structure suggests it holds potential as a valuable molecule for further investigation, particularly in the field of medicinal chemistry. The synthetic routes to analogous compounds are well-established and could likely be adapted for its preparation. Based on the known biological activities of related benzothiazole derivatives, this compound warrants investigation for its potential anticancer, antimicrobial, and enzyme inhibitory properties. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological activity profile. Such studies would clarify its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 2. jddtonline.info [jddtonline.info]

- 3. Recent advances in the chemistry and biology of benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of bioactive molecule fluoro benzothiazole comprising quinazolinyl oxadiazoles derivative for biological and pharmacological screening | Semantic Scholar [semanticscholar.org]

- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green synthesis and antifungal activities of benzothiazole derivatives containing α-trifluoromethyl tertiary alcohol and coumarin moiety | Semantic Scholar [semanticscholar.org]

A Technical Guide to Determining the Solubility of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol in various solvents. As a compound of interest in medicinal chemistry and drug development, understanding its solubility is critical for formulation, bioavailability, and overall therapeutic efficacy. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document serves as a detailed procedural manual for researchers to generate reliable and reproducible solubility profiles. The guide outlines the well-established shake-flask method for determining thermodynamic solubility, along with analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole core, a thiol group, and a trifluoromethyl substituent. Benzothiazole derivatives are known for a wide range of pharmacological activities, making them important scaffolds in drug discovery. The trifluoromethyl group can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, which in turn affects the compound's solubility and overall drug-like properties.

A thorough understanding of a compound's solubility in different solvent systems (e.g., aqueous buffers, organic solvents, and biorelevant media) is fundamental in the early stages of drug development. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and poor bioavailability. This guide provides the necessary experimental framework to systematically evaluate the solubility of this compound.

Predicted Solubility Profile

While experimental data is not available, the chemical structure of this compound allows for some general predictions regarding its solubility. The presence of the trifluoromethyl group is known to increase lipophilicity. This suggests that the compound will likely exhibit low solubility in aqueous solutions and higher solubility in organic solvents. As a point of reference, a structurally related compound, 2-Fluoro-5-(trifluoromethyl)benzenethiol, has a calculated LogP of 3.1332, indicating poor water solubility. The thiol group may provide a site for ionization depending on the pH, which could be exploited to enhance solubility in aqueous media.

Experimental Protocols

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2][3] This method measures the equilibrium concentration of a compound in a given solvent.

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Analytical Quantification

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a compound in a saturated solution.[4][5]

-

Method Development: Develop a suitable reversed-phase HPLC method with a C18 column. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a suitable buffer.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution. Generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered supernatant into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the sample by interpolating its peak area on the calibration curve.

-

Solubility Calculation: Calculate the solubility, taking into account the dilution factor.

3.2.2. UV-Vis Spectrophotometry

If the compound has a distinct chromophore, UV-Vis spectrophotometry can be a simpler method for quantification.[6][7][8][9]

-

Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[6]

-

Sample Analysis: Measure the absorbance of the diluted, filtered supernatant.

-

Concentration Determination: Calculate the concentration of the compound using the calibration curve.

-

Solubility Calculation: Calculate the final solubility, accounting for any dilutions.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/100mL) | Analytical Method |

| Water | 25 | HPLC / UV-Vis | ||

| PBS (pH 7.4) | 25 | HPLC / UV-Vis | ||

| Ethanol | 25 | HPLC / UV-Vis | ||

| Methanol | 25 | HPLC / UV-Vis | ||

| Acetone | 25 | HPLC / UV-Vis | ||

| DMSO | 25 | HPLC / UV-Vis | ||

| User-defined | 25 | HPLC / UV-Vis | ||

| Water | 37 | HPLC / UV-Vis | ||

| PBS (pH 7.4) | 37 | HPLC / UV-Vis | ||

| User-defined | 37 | HPLC / UV-Vis |

Mandatory Visualization

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Relationship of Experimental Inputs and Outputs.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

stability and storage conditions for 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

An In-depth Technical Guide on the Stability and Storage of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a significant building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. A thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and pharmaceutical applications. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and methodologies for assessing the stability of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to its handling and stability.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 17754-05-1 | [1] |

| Molecular Formula | C₈H₄F₃NS₂ | N/A |

| Molecular Weight | 235.25 g/mol | N/A |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and acetone; poorly soluble in water. | [2] |

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended based on safety data sheets for structurally similar compounds.

| Condition | Recommendation |

| Temperature | Store in a cool, well-ventilated area.[3] Avoid excessive heat. |

| Light | Store in a light-resistant container to prevent photolytic degradation. |

| Atmosphere | Keep container tightly closed to protect from moisture and air.[3][4] |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids.[3] |

Stability Profile

Tautomeric Stability

Benzothiazole-2-thiol derivatives can exist in a tautomeric equilibrium between the thiol and thione forms. Theoretical studies on 2-mercaptobenzothiazole (MBT) have shown that the thione tautomer is more stable than the thiol form.[5][6] This equilibrium is a key factor in its chemical reactivity and stability.

Degradation Pathways

Forced degradation studies are essential to elucidate potential degradation pathways. Based on studies of related benzothiazoles, the following degradation routes are plausible for this compound.

-

Hydrolysis: The thiol group and the benzothiazole ring may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The thiol group is prone to oxidation, potentially forming disulfide bridges or sulfonic acids.

-

Photodegradation: Exposure to UV or visible light can induce degradation, as observed with other benzothiazole derivatives.[7]

-

Thermal Degradation: Elevated temperatures can lead to decomposition.

The diagram below illustrates a hypothesized degradation pathway for this compound under various stress conditions.

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a stability-indicating analytical method (SIAM) should be developed and validated according to ICH guidelines. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Development of a Stability-Indicating HPLC Method

The following table outlines a general procedure for developing a stability-indicating HPLC method.

| Step | Description |

| 1. Initial Method Development | A reversed-phase HPLC method with a C18 column is a good starting point. A broad gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) should be employed to separate the parent compound from potential degradation products.[8] |

| 2. Forced Degradation Studies | Subject the compound to stress conditions to generate degradation products. The goal is to achieve 5-20% degradation. |

| 3. Method Optimization | Optimize chromatographic parameters (e.g., gradient, flow rate, column temperature) to achieve adequate separation of the main peak from all degradation product peaks. |

| 4. Method Validation | Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. |

Forced Degradation Protocols

The following are typical protocols for forced degradation studies.

| Stress Condition | Protocol |

| Acid Hydrolysis | Reflux the compound in 0.1 N HCl at 60°C for a specified time (e.g., 30 minutes to a few hours).[3] |

| Base Hydrolysis | Reflux the compound in 0.1 N NaOH at 60°C for a specified time.[3] |

| Oxidative Degradation | Treat the compound with 3% H₂O₂ at room temperature.[3] |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 105°C) for a defined period.[3] |

| Photolytic Degradation | Expose the compound in solution and as a solid to UV and visible light. |

The workflow for conducting these stability studies is illustrated in the diagram below.

Caption: A typical workflow for conducting a formal stability study.

Conclusion

While specific experimental stability data for this compound is limited in the public domain, this guide provides a comprehensive framework for its proper storage, handling, and stability assessment based on established scientific principles and data from related compounds. For critical applications, it is imperative to conduct formal stability studies using validated analytical methods to ensure the quality and reliability of this important chemical intermediate. Adherence to the recommended storage conditions will help minimize degradation and preserve the compound's integrity over time.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. scbt.com [scbt.com]

- 3. scispace.com [scispace.com]

- 4. ijtrd.com [ijtrd.com]

- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ccsenet.org [ccsenet.org]

- 7. Photodegradation of Emerging Contaminant 2-(tiocyanomethylthio) Benzothiazole (TCMTB) in Aqueous Solution: Kinetics and Transformation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Technical Guide for Researchers

For research use only. Not intended for diagnostic or therapeutic use.

This technical guide provides an in-depth overview of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a fluorinated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct commercial availability as a stock chemical is limited, this guide outlines a feasible synthetic route from a commercially available precursor, details its potential biological significance, and provides key physicochemical data based on closely related analogs.

Commercial Availability

As of late 2025, this compound is not widely available from major chemical suppliers as a stock item. However, the key synthetic precursor, 2-Amino-4-(trifluoromethyl)benzenethiol (CAS No: 4274-38-8), is commercially available from several suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and Synblock.[1][2][3] This availability makes the synthesis of the target compound accessible to appropriately equipped laboratories. Researchers are advised to inquire about custom synthesis services from chemical manufacturing organizations for bulk quantities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂S | [4] |

| Molecular Weight | 218.20 g/mol | [4] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| Melting Point | 120-124 °C | [4] |

| Boiling Point (Predicted) | 306.7 ± 52.0 °C | [4] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.52 ± 0.10 | [4] |

| Solubility | Soluble in Methanol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of 2-Amino-4-(trifluoromethyl)benzenethiol with carbon disulfide. This is a well-established method for the preparation of 2-mercaptobenzothiazoles.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 2-mercaptobenzothiazole derivatives from o-haloanilines or aminophenols and carbon disulfide.[5][6][7]

Materials:

-

2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride (CAS: 4274-38-8)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or another suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[5]

-

Ethanol or a suitable polar aprotic solvent (e.g., DMF, DMSO)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and safety equipment

Procedure:

-

Preparation of the Free Amine (if starting from hydrochloride salt):

-

Dissolve 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride in water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a pH of ~7-8 is reached.

-

Extract the free amine using an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free aminothiophenol.

-

-

Cyclization Reaction:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Amino-4-(trifluoromethyl)benzenethiol (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water.

-

Acidify the aqueous solution with dilute hydrochloric acid until the product precipitates out.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its bioavailability and therapeutic efficacy.[10]

Anticancer Potential and Inhibition of STAT3 Signaling

Several studies have highlighted the potential of benzothiazole derivatives as inhibitors of key signaling pathways implicated in cancer progression. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.[11]

Benzothiazole-based compounds have been designed as potent STAT3 inhibitors.[11] These inhibitors are thought to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are crucial steps for its activation and subsequent translocation to the nucleus. By blocking this pathway, these compounds can suppress the expression of STAT3 target genes like c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

The diagram below illustrates the general mechanism of STAT3 inhibition by a benzothiazole derivative.

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Experimental Workflow for Evaluating Anticancer Activity

Researchers investigating the anticancer effects of novel compounds like this compound typically follow a structured experimental workflow. This involves in vitro assays to determine cytotoxicity, effects on cell cycle and apoptosis, and mechanism of action.

The following diagram outlines a typical workflow for these investigations.

Caption: Experimental workflow for in vitro evaluation of anticancer activity.

Conclusion

References

- 1. alkalisci.com [alkalisci.com]

- 2. CAS 4274-38-8 | 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. 2-AMINO-6-(TRIFLUOROMETHYL)BENZOTHIAZOLE CAS#: 777-12-8 [m.chemicalbook.com]

- 5. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

The Core Mechanism of Action of Trifluoromethylated Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated benzothiazoles represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl (-CF3) group onto the benzothiazole scaffold significantly enhances lipophilicity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the core mechanisms of action through which these compounds exert their therapeutic effects, with a primary focus on their anticancer activities.

Key Mechanisms of Action

Trifluoromethylated benzothiazoles employ a multi-pronged approach to combat diseases, primarily cancer. Their mechanisms of action converge on the induction of programmed cell death (apoptosis), inhibition of cell survival and proliferation signaling, and suppression of tumor-promoting processes like angiogenesis. The core mechanisms identified include the inhibition of the PI3K/AKT and STAT3 signaling pathways, induction of reactive oxygen species (ROS)-mediated apoptosis, and inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2).

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several trifluoromethylated benzothiazole derivatives have been shown to exert their anticancer effects by suppressing this pathway.

One notable benzothiazole derivative, PB11, has been demonstrated to induce apoptosis in cancer cells by down-regulating the levels of phosphorylated (active) PI3K and AKT.[1] This inhibition of the PI3K/AKT pathway leads to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[1] The suppression of this key survival pathway makes cancer cells more susceptible to apoptosis.

Induction of ROS-Mediated Apoptosis via the Mitochondrial Intrinsic Pathway

A growing body of evidence suggests that trifluoromethylated benzothiazoles can induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[2][3][4][5][6] Elevated ROS levels create a state of oxidative stress, which can damage cellular components and trigger the mitochondrial intrinsic pathway of apoptosis.

This process involves the loss of mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3][4][5] Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death.[1] Some benzothiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further promoting the mitochondrial apoptotic pathway.[2][3]

Inhibition of VEGFR-2 Signaling

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Trifluoromethylated benzothiazoles have been identified as potent inhibitors of VEGFR-2.[7]

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent downstream signaling.[8] This inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen and impeding its growth and spread.[8][9]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. The constitutive activation of STAT3 is common in many cancers. Benzothiazole derivatives have emerged as effective inhibitors of the STAT3 signaling pathway.[10][11][12]

These compounds can block the phosphorylation of STAT3 at key tyrosine residues, preventing its dimerization and translocation to the nucleus.[11] This, in turn, suppresses the expression of STAT3-target genes that are involved in cell cycle progression and apoptosis resistance, such as c-MYC and MCL-1.[11] The inhibition of STAT3 signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected trifluoromethylated benzothiazole derivatives.

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Compound 1b | - | Tyrosinase Inhibition | 0.2 ± 0.01 | [3] |

| Compound B19 | - | IL-6/STAT3 Signaling | 0.067 | [11] |

| Benzosulfamide 1 | - | STAT3 Inhibition | 15.8 ± 0.6 | [10] |

| Compound 4a | - | VEGFR-2 Inhibition | 0.091 | [7] |

| Compound 8c | PC-3 (Prostate) | Proliferation | logGI50 = -7.10 | [13] |

| Compound 9c | SNB-75 (CNS) | Proliferation | logGI50 = -5.84 | [13] |

| Compound 9b | UO-31 (Renal) | Proliferation | logGI50 = -5.66 | [13] |

| PB11 | U87 (Glioblastoma) | Cytotoxicity | < 0.05 | [1] |

| PB11 | HeLa (Cervical) | Cytotoxicity | < 0.05 | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the PI3K/AKT signaling pathway by trifluoromethylated benzothiazoles.

Caption: Induction of ROS-mediated apoptosis by trifluoromethylated benzothiazoles.

Caption: Inhibition of VEGFR-2-mediated angiogenesis by trifluoromethylated benzothiazoles.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of the experiment and incubate overnight.

-

Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the trifluoromethylated benzothiazole compounds. Include untreated and vehicle controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis of PI3K/AKT Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on assessing the phosphorylation status of PI3K and AKT, which indicates their activation state.

Protocol:

-

Cell Lysis: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PI3K, phospho-PI3K, total AKT, and phospho-AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The assay quantifies the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, ATP, and a VEGFR-2 substrate.

-

Kinase Reaction: In a 96-well plate, add the master mix, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme. Incubate to allow the kinase reaction to proceed.

-

Reaction Termination and ATP Detection: Stop the kinase reaction and add a reagent (e.g., ADP-Glo™) to deplete the remaining ATP and convert the generated ADP back to ATP, which then produces a luminescent signal via a luciferase reaction.

-

Signal Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Measurement of Intracellular ROS Generation

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with the test compounds. Include a positive control (e.g., H2O2) and an untreated control.

-

Probe Loading: Wash the cells and incubate them with DCFH-DA solution (typically 10-20 µM) for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.

Conclusion

Trifluoromethylated benzothiazoles represent a versatile class of compounds with significant therapeutic potential, particularly in oncology. Their multifaceted mechanism of action, involving the simultaneous targeting of key cell survival and proliferation pathways, induction of oxidative stress-mediated apoptosis, and inhibition of tumor-supporting processes, underscores their promise as next-generation therapeutic agents. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this important class of molecules.

References

- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Profile of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a trifluoromethyl group, a potent bioisostere for various functional groups, is a common strategy to enhance the pharmacological properties of lead compounds. This technical guide delves into the biological activity of 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol, a molecule of significant interest. However, direct and extensive biological data for this specific compound are notably scarce in publicly available literature. Therefore, this document provides a comprehensive overview of the known biological activities of the broader class of benzothiazole-2-thiol derivatives, with a particular focus on the influence of substituents at the 5-position, including the trifluoromethyl group, to infer the potential properties of the title compound. We will explore its synthesis, potential anticancer and antimicrobial activities, and underlying mechanisms of action, supported by detailed experimental protocols and pathway visualizations.

Introduction

Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-thiol substituted benzothiazoles, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The trifluoromethyl (CF3) group is a key functional group in drug design due to its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, which can significantly modulate a molecule's biological activity.

The specific compound, this compound, combines these two important pharmacophores. However, a comprehensive biological evaluation of this exact molecule is not extensively documented. This guide aims to bridge this knowledge gap by synthesizing available data on closely related analogues and providing a predictive framework for its biological potential.

Synthesis

The synthesis of 5-substituted-1,3-benzothiazole-2-thiols generally follows a well-established chemical pathway. A common method involves the reaction of a corresponding 4-substituted-2-aminothiophenol with carbon disulfide. For the synthesis of this compound, the key starting material would be 4-(trifluoromethyl)aniline.

Below is a generalized synthetic workflow:

Experimental Protocol: General Synthesis of 5-Substituted-1,3-benzothiazole-2-thiols

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

-

Step 1: Synthesis of 4-Substituted-2-aminothiophenol (Herz Reaction):

-

A substituted aniline (e.g., 4-(trifluoromethyl)aniline) is reacted with sulfur monochloride (S2Cl2) to form a Herz salt intermediate.

-

The Herz salt is then hydrolyzed, typically using a base like sodium hydroxide followed by a reducing agent such as sodium hydrosulfide, to yield the corresponding 2-aminothiophenol.

-

-

Step 2: Cyclization to form the Benzothiazole-2-thiol:

-

The synthesized 4-substituted-2-aminothiophenol is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

An equimolar amount of carbon disulfide (CS2) is added to the solution.

-

The reaction mixture is typically heated under reflux for several hours.

-

Upon cooling, the product, 5-substituted-1,3-benzothiazole-2-thiol, precipitates out of the solution.

-

The precipitate is then filtered, washed with a cold solvent, and can be further purified by recrystallization.

-

Biological Activities

While specific data for this compound is limited, the biological activities of the benzothiazole-2-thiol class of compounds are well-documented.

Anticancer Activity

Numerous benzothiazole-2-thiol derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.

A key piece of information regarding the influence of the 5-trifluoromethyl group comes from a comparative study. One review highlights that replacing a 5-chloro substituent with a 5-trifluoromethyl group on a 2-mercaptobenzothiazole derivative led to a significant decrease in both in vitro and in vivo activity in a specific anticancer assay. This suggests that while the trifluoromethyl group can enhance activity in some scaffolds, its effect at the 5-position of the benzothiazole-2-thiol core may be detrimental to this particular biological endpoint.

Table 1: Comparative Anticancer Activity Data

| Compound/Derivative | Cell Line(s) | IC50/Activity | Reference |

| 5-Chloro-2-mercaptobenzothiazole derivative | Various | Potent | [1] |

| 5-Trifluoromethyl-2-mercaptobenzothiazole derivative | Various | >40-fold loss of in vitro activity | [1] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Antimicrobial Activity

Benzothiazole-2-thiol derivatives have also been reported to possess significant antibacterial and antifungal properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes.

Table 2: Representative Antimicrobial Activity of Benzothiazole-2-thiol Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Staphylococcus aureus | - | [1] |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | 15.6 | [1] |

Experimental Protocol: Antimicrobial Activity (Broth Microdilution Assay)

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action

For the anticancer activity of benzothiazole derivatives, the induction of apoptosis is a frequently observed mechanism. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

While the precise molecular targets of most benzothiazole-2-thiol derivatives are not fully elucidated, their ability to induce apoptosis makes them promising candidates for further investigation in cancer therapy.

Conclusion

The biological activity of this compound remains an area with limited direct experimental data. However, by examining the broader class of benzothiazole-2-thiol derivatives, we can infer its potential as a biologically active molecule. The available evidence suggests that the trifluoromethyl group at the 5-position may not be favorable for anticancer activity in this specific scaffold, highlighting the nuanced and often unpredictable nature of structure-activity relationships. Further in-depth studies, including synthesis and comprehensive biological screening, are imperative to fully elucidate the pharmacological profile of this intriguing compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on the investigation of this compound and its analogues.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of the 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol Scaffold

For Researchers, Scientists, and Drug Development Professionals